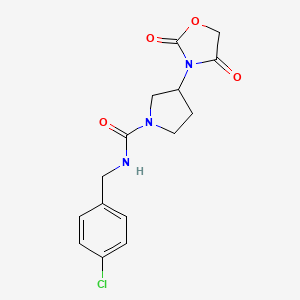

N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide

Description

N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine core substituted with a 2,4-dioxooxazolidine ring and a 4-chlorobenzyl carboxamide group. The 4-chlorobenzyl moiety may enhance lipophilicity and target binding affinity, while the dioxooxazolidine group could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c16-11-3-1-10(2-4-11)7-17-14(21)18-6-5-12(8-18)19-13(20)9-23-15(19)22/h1-4,12H,5-9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFNVZZLSRARCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route might include:

Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the chlorobenzyl group: This step may involve the reaction of the oxazolidinone intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.

Formation of the pyrrolidine ring: This can be done by cyclization of an appropriate precursor, possibly involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Modifications

The compound’s closest analogues are identified in recent patents and synthetic studies (Table 1).

Table 1: Structural Comparison of Pyrrolidine-Carboxamide Derivatives

Key Observations :

Substituent Diversity: The target compound’s 4-chlorobenzyl group contrasts with the trifluoroethyl and morpholinopyridine moieties in , which likely enhance metabolic stability and solubility. Example 30 replaces the dioxooxazolidine with an isoindolinone ring, a modification that may alter binding kinetics due to increased rigidity.

Core Modifications: Compound 28 replaces the pyrrolidine core with a piperazine-carboxamide system linked to a benzooxazinone, demonstrating how core flexibility impacts bioactivity.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences are drawn from analogues:

Table 2: Inferred Properties Based on Analogues

Key Findings :

- The dioxooxazolidine group in the target compound may improve solubility compared to the trifluoroethyl-substituted analogue in , but reduce permeability.

Biological Activity

N-(4-chlorobenzyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidine ring, an oxazolidinone moiety, and a chlorobenzyl group. Its molecular formula is , with a molecular weight of approximately 319.76 g/mol.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing oxazolidinone rings have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Many derivatives of pyrrolidine have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in MDA-MB-436 | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential PARP inhibition |

Case Studies

-

Anticancer Efficacy :

A study focused on the synthesis of similar compounds demonstrated that derivatives with pyrrolidine structures exhibited significant anticancer activity. For instance, compounds analogous to this compound showed IC50 values in the low micromolar range against various cancer cell lines. These findings highlight the compound's potential as a lead for developing new anticancer agents. -

Antimicrobial Studies :

Another investigation assessed the antimicrobial properties of related pyrrolidine derivatives. Results indicated that these compounds effectively inhibited the growth of several bacterial strains, supporting their use as potential antibiotics.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds. The following findings are notable:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving interaction with biological targets.

- Oxazolidinone Ring Contribution : The dioxooxazolidinone moiety appears crucial for enhancing anticancer properties, likely through mechanisms involving DNA damage response pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.